![molecular formula C8H14F2N2 B13171599 3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)
3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine is a complex organic compound that features a bicyclic structure with a nitrogen atom and two fluorine atoms. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. Another approach involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru(II) catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using transition metal catalysts. The use of palladium or ruthenium catalysts allows for efficient and scalable synthesis, providing high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antitumor properties.
Mécanisme D'action
The mechanism of action of 3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A structurally related compound with similar biological activities.
3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines]: Studied for their potential antitumor properties.
Ficellomycin, Azinomycins, and Vazabitide A: Natural products containing similar 1-azabicyclo[3.1.0]hexane pharmacophores.
Uniqueness
3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This fluorination can enhance its stability, bioavailability, and binding affinity to molecular targets .
Propriétés
Formule moléculaire |
C8H14F2N2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-(3-azabicyclo[3.1.0]hexan-3-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C8H14F2N2/c9-8(10,4-11)5-12-2-6-1-7(6)3-12/h6-7H,1-5,11H2 |
Clé InChI |
FJFPQFCFZJFJDX-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1CN(C2)CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13171520.png)

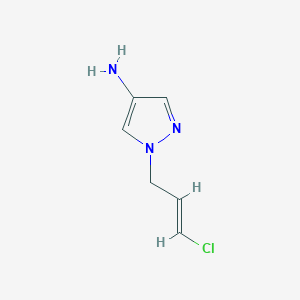
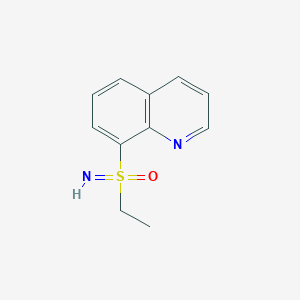
![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)
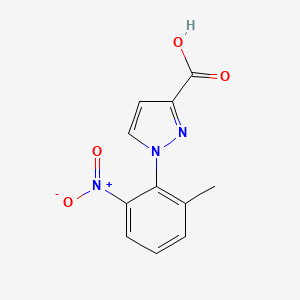
![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)

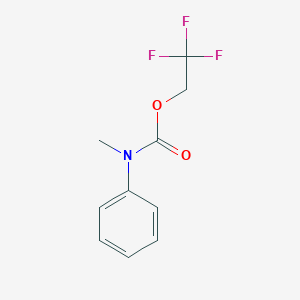

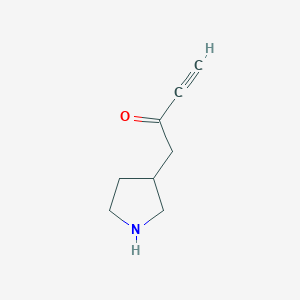


![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
